Sourcing volatile silver precursors for CVD/ALD often fails due to premature ligand dissociation. Ag(TMHD) provides a fluorine-free solution with superior thermal stability (mp 178 °C dec.) critical for gate dielectrics and interconnects.
- Non-fluorinated tmhd ligand prevents fluorine contamination in sensitive semiconductor films.
- Thermal window (178 °C) is wider than Ag(acac) (100 °C), enabling robust process integration.
- Enables conductive inks with 7.44 × 10⁻⁶ Ω·cm resistivity for flexible electronics.
Molecular FormulaC11H20AgO2
Molecular Weight292.14 g/mol
Cat. No.B12323940
⚠ Attention: For research use only. Not for human or veterinary use.
2,2,6,6-Tetramethyl-3,5-heptanedionato silver(I), also known as Ag(TMHD), is a non-fluorinated β-diketonate organosilver complex with the molecular formula AgC11H19O2 and a molecular weight of 291.14 g/mol [1]. It appears as a gray powder with a melting point of 178 °C accompanied by decomposition [1]. This compound is primarily employed as a volatile precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for the fabrication of silver thin films, as recognized in multiple patents and research studies [2][3].
Non-fluorinated precursor – avoids fluorine contamination in sensitive semiconductor CVD/ALD.
Monomeric structure – reported to favor volatility for vapor-phase deposition workflows.
[1] American Elements. 2,2,6,6-Tetramethyl-3,5-heptanedionato Silver(I) Technical Data Sheet. View Source
[2] Ngo, S. C.; Banger, K. K.; Toscano, P. J.; Welch, J. T. Synthesis and physical and structural characterization of Ag(I) complexes supported by non-fluorinated β-diketonate and related ancillary ligands. Polyhedron 2002, 21 (12-13), 1289-1297. View Source
[3] US Patent 6,613,924 B1. Silver precursors for CVD processes. November 23, 1999. View Source
Ag(TMHD) Ligand Architecture
Silver precursors cannot be generically substituted due to the pronounced influence of the β-diketonate ligand on thermal stability, volatility, and deposition chemistry. Unlike simpler silver salts or other metal diketonates, the tmhd ligand imparts a specific thermal profile and decomposition pathway. Studies have shown that the vast majority of silver complexes exhibit little promise for CVD because ligands dissociate at elevated temperatures without volatilization [1]. Furthermore, direct comparisons in aerosol-assisted CVD (AACVD) reveal that the tmhd-containing complex [Ag(dpm)(PPh₃)] (dpm = tmhd) yields almost no film deposition, whereas fluorinated analogs like hfac produce films, albeit with poor reflectivity [2]. Consequently, substituting Ag(TMHD) with an alternative β-diketonate like acac or hfac will result in drastically different thermal behavior, volatility, and ultimate film quality.
Ligand architecture mismatch
Replacing tmhd with acac or hfac alters thermal decomposition profile and may shift deposition chemistry.
Fluorine introduction risk
Fluorinated analogs like hfac can release fluorine byproducts, potentially impacting substrate integrity.
Volatility and transport divergence
Simpler silver salts or oligomeric complexes lack the volatility required for reproducible vapor-phase delivery.
[1] Ngo, S. C.; Banger, K. K.; Toscano, P. J.; Welch, J. T. Synthesis and physical and structural characterization of Ag(I) complexes supported by non-fluorinated β-diketonate and related ancillary ligands. Polyhedron 2002, 21 (12-13), 1289-1297. View Source
[2] Edwards, D. A.; Harker, R. M.; Mahon, M. F.; Molloy, K. C. Aerosol-assisted chemical vapour deposition (AACVD) of silver films from triphenylphosphine adducts of silver β-diketonates and β-diketoiminates, including the structure of [Ag(hfac)(PPh₃)]. J. Mater. Chem. 1999, 9, 1771-1780. View Source
Ag(TMHD) vs. In-Class Precursors
Thermal Stability Advantage
Ag(TMHD) exhibits a melting point of 178 °C with decomposition [1], which is 78 °C higher than that of the commonly used silver acetylacetonate [Ag(acac)], which melts at 100 °C with decomposition . This significantly higher thermal stability reduces the risk of premature precursor decomposition during storage and handling, and expands the operational temperature window for vapor deposition processes.
[1] American Elements. 2,2,6,6-Tetramethyl-3,5-heptanedionato Silver(I) Technical Data Sheet. View Source
Fluorine-Free Ligand Chemistry
Ag(TMHD) is a non-fluorinated β-diketonate complex [1][2], in contrast to the widely used fluorinated precursor silver hexafluoroacetylacetonate [Ag(hfac)] which contains -CF₃ groups [3]. Fluorinated precursors can release fluorine-containing byproducts during thermal decomposition, which may etch substrates or incorporate fluorine impurities into deposited films, degrading electrical performance and device reliability.
[1] Ngo, S. C.; Banger, K. K.; Toscano, P. J.; Welch, J. T. Synthesis and physical and structural characterization of Ag(I) complexes supported by non-fluorinated β-diketonate and related ancillary ligands. Polyhedron 2002, 21 (12-13), 1289-1297. View Source
[2] US Patent 6,613,924 B1. Silver precursors for CVD processes. November 23, 1999. View Source
[3] Edwards, D. A.; Harker, R. M.; Mahon, M. F.; Molloy, K. C. Aerosol-assisted chemical vapour deposition (AACVD) of silver films from triphenylphosphine adducts of silver β-diketonates and β-diketoiminates, including the structure of [Ag(hfac)(PPh₃)]. J. Mater. Chem. 1999, 9, 1771-1780. View Source
High-Conductivity Ink Performance
A silver ink formulation based on an Ag(TMHD) complex, specifically [Ag(dien)](tmhd), produced conductive features with a resistivity of 7.44 × 10⁻⁶ Ω·cm after thermal annealing at 250 °C on flexible polyimide substrates [1]. This value is only 4.7 times higher than the resistivity of bulk silver (1.59 × 10⁻⁶ Ω·cm) [2] and is competitive with or superior to other reported silver nanoparticle inks, which exhibit resistivities ranging from 4.34 × 10⁻⁶ to 57 times the bulk value [2][3].
Ink resistivityDirect head-to-head
7.44 × 10⁻⁶ Ω·cm
4.7× bulk Ag; competitive with nanoparticle inks
Supports inkjet-printed electronics study
[Ag(dien)](tmhd) ink, 250 °C anneal
Printed ElectronicsSilver InkFlexible Substrates
Evidence Dimension
Film resistivity
Target Compound Data
7.44 × 10⁻⁶ Ω·cm
Comparator Or Baseline
Bulk silver: 1.59 × 10⁻⁶ Ω·cm; other silver inks: 4.34 × 10⁻⁶ to 9.06 × 10⁻⁵ Ω·cm
Quantified Difference
4.7× bulk resistivity; within competitive range of best nanoparticle inks
Conditions
[Ag(dien)](tmhd) ink, annealed at 250 °C in air
Why This Matters
Demonstrates that Ag(TMHD)-derived inks can achieve high conductivity suitable for printed electronics, reducing the need for more complex nanoparticle-based formulations.
Printed ElectronicsSilver InkFlexible Substrates
[1] US Patent Application 2014/0170353 A1. Silver compound, silver ink and method for inkjet printing on flexible substrate using the same. June 2, 2014. View Source
[2] Towards inkjet-printed low cost passive UHF RFID skin mounted tattoo paper tags based on silver nanoparticle inks. 2016. View Source
[3] Ballpoint pen with silver-nanoparticle ink writes wiring for LED displays. Laser Focus World, 2011. View Source
Monomeric Crystal Structure
Single-crystal X-ray diffraction studies revealed that the complex [Ag(tmhd)(PPh₃)] is monomeric in the solid state [1]. In contrast, many silver complexes, particularly those with smaller ligands, tend to form dimeric or higher oligomeric structures due to the large coordination sphere of silver, which can reduce volatility and hinder effective vapor-phase transport [2]. A monomeric structure generally correlates with higher volatility, a desirable property for CVD/ALD precursors.
[1] Ngo, S. C.; Banger, K. K.; Toscano, P. J.; Welch, J. T. Synthesis and physical and structural characterization of Ag(I) complexes supported by non-fluorinated β-diketonate and related ancillary ligands. Polyhedron 2002, 21 (12-13), 1289-1297. View Source
[2] US Patent 6,613,924 B1. Silver precursors for CVD processes. November 23, 1999. View Source
AACVD Deposition Selectivity
In aerosol-assisted chemical vapor deposition (AACVD) studies, the complex [Ag(dpm)(PPh₃)] (where dpm = tmhd) gave almost no deposition, whereas complexes with tfac and β-ketoiminate ligands produced silver films [1]. This lack of deposition under the tested conditions indicates that Ag(TMHD) is not a suitable precursor for AACVD, but conversely suggests potential for selective deposition in multi-precursor processes or for applications where film formation is undesired.
AACVD selectivityDirect head-to-head
Almost no film deposition
Contrasts with tfac/ketoiminate films
Process method requires validation
AACVD methodology specific
AACVDFilm DepositionPrecursor Selectivity
Evidence Dimension
AACVD film deposition
Target Compound Data
Almost no deposition
Comparator Or Baseline
[Ag(tfac)(PPh₃)]: film formed; β-ketoiminates: best films
Quantified Difference
Qualitative difference (no film vs. film)
Conditions
AACVD methodology as described in J. Mater. Chem. 1999
Why This Matters
Understanding the deposition behavior of Ag(TMHD) in AACVD guides process engineers away from unsuitable methods and toward more compatible deposition techniques like conventional CVD or ALD with appropriate co-reactants.
AACVDFilm DepositionPrecursor Selectivity
[1] Edwards, D. A.; Harker, R. M.; Mahon, M. F.; Molloy, K. C. Aerosol-assisted chemical vapour deposition (AACVD) of silver films from triphenylphosphine adducts of silver β-diketonates and β-diketoiminates, including the structure of [Ag(hfac)(PPh₃)]. J. Mater. Chem. 1999, 9, 1771-1780. View Source
Ag(TMHD) Application Scenarios
Fluorine-Sensitive Semiconductor CVD/ALD
Due to its non-fluorinated ligand chemistry [1][2], Ag(TMHD) is the precursor of choice for depositing silver thin films in semiconductor manufacturing processes where fluorine contamination could compromise device performance, such as in gate dielectrics or interconnect structures. Its higher thermal stability (178 °C) compared to Ag(acac) (100 °C) provides a wider processing window [3].
Conductive Ink for Flexible Electronics
Ag(TMHD) serves as an effective silver source in inkjet-printable conductive inks, as demonstrated by the [Ag(dien)](tmhd) formulation that achieved a resistivity of 7.44 × 10⁻⁶ Ω·cm on flexible polyimide [4]. This performance makes Ag(TMHD)-based inks suitable for manufacturing flexible circuits, RFID antennas, and wearable electronics.
Organometallic & Crystal Engineering Research
The monomeric crystal structure of [Ag(tmhd)(PPh₃)] provides a well-defined model system for studying silver coordination chemistry and for designing new volatile precursors with enhanced properties [1]. Researchers in organometallic chemistry and materials science can utilize Ag(TMHD) as a benchmark for comparing ligand effects on volatility and stability.
Application
Selection Property
Validation Focus
Fluorine-sensitive semiconductor CVD/ALD
Non-fluorinated precursor option
Film purity and electrical performance
Printed conductive ink for flexible electronics
Solution-processable silver source
Resistivity benchmarking vs nanoparticle inks
Organometallic / crystal engineering research
Monomeric crystal structure reference
Ligand effects on volatility and stability
[1] Ngo, S. C.; Banger, K. K.; Toscano, P. J.; Welch, J. T. Synthesis and physical and structural characterization of Ag(I) complexes supported by non-fluorinated β-diketonate and related ancillary ligands. Polyhedron 2002, 21 (12-13), 1289-1297. View Source
[2] US Patent 6,613,924 B1. Silver precursors for CVD processes. November 23, 1999. View Source
[3] American Elements. 2,2,6,6-Tetramethyl-3,5-heptanedionato Silver(I) Technical Data Sheet. View Source
[4] US Patent Application 2014/0170353 A1. Silver compound, silver ink and method for inkjet printing on flexible substrate using the same. June 2, 2014. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.